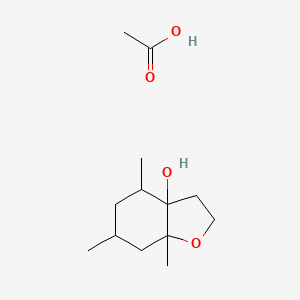
Acetic acid;4,6,7a-trimethyl-2,3,4,5,6,7-hexahydro-1-benzofuran-3a-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;4,6,7a-trimethyl-2,3,4,5,6,7-hexahydro-1-benzofuran-3a-ol is a complex organic compound with a unique structure that combines elements of acetic acid and benzofuran
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4,6,7a-trimethyl-2,3,4,5,6,7-hexahydro-1-benzofuran-3a-ol typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the Benzofuran Ring: This step involves the cyclization of appropriate precursors to form the benzofuran ring structure.
Introduction of Methyl Groups: Methyl groups are introduced through alkylation reactions, often using methyl iodide or similar reagents.
Attachment of the Acetic Acid Moiety: The acetic acid group is typically introduced through esterification or acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;4,6,7a-trimethyl-2,3,4,5,6,7-hexahydro-1-benzofuran-3a-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reagents like bromine (Br₂) or chlorine (Cl₂) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Acetic acid;4,6,7a-trimethyl-2,3,4,5,6,7-hexahydro-1-benzofuran-3a-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anti-inflammatory properties.
Medicine: Research may explore its potential therapeutic applications, such as in drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;4,6,7a-trimethyl-2,3,4,5,6,7-hexahydro-1-benzofuran-3a-ol involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound can influence signal transduction pathways, leading to various physiological effects.
Properties
CAS No. |
89441-64-5 |
|---|---|
Molecular Formula |
C13H24O4 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
acetic acid;4,6,7a-trimethyl-2,3,4,5,6,7-hexahydro-1-benzofuran-3a-ol |
InChI |
InChI=1S/C11H20O2.C2H4O2/c1-8-6-9(2)11(12)4-5-13-10(11,3)7-8;1-2(3)4/h8-9,12H,4-7H2,1-3H3;1H3,(H,3,4) |
InChI Key |
AWHJQPSAJKLZQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2(CCOC2(C1)C)O)C.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















